Britannin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

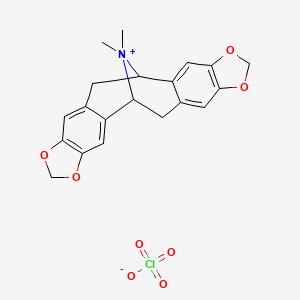

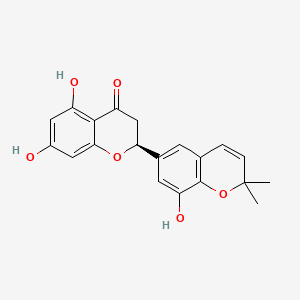

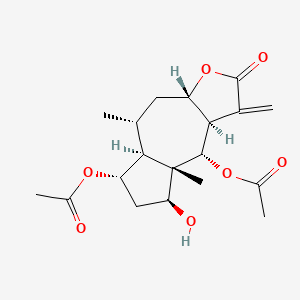

Britannin is a sesquiterpene lactone isolated from the Asteraceae family . It has gained attention in therapeutic fields due to its anti-tumor properties .

Synthesis Analysis

Britannin is a pseudoguaianolide-type sesquiterpene lactone found in different Inula species . It is equipped with a typical and highly reactive α-methylene-γ-lactone moiety .

Chemical Reactions Analysis

Britannin has been shown to induce apoptosis in cancer cells, specifically MCF-7 and MDA-MB-468 human breast cancer cells . It decreases the expression of Bcl-2 and increases the expression of Bax protein, which are positively correlated with elevated expression of p53 . Britannin also increases reactive oxygen species (ROS) generation .

Aplicaciones Científicas De Investigación

Inhibition of NLRP3 Inflammasomes

Britannin acts as a novel NLRP3 inhibitor, suppressing inflammasome activation in macrophages and alleviating NLRP3-related diseases in mice . It inhibits the secretion of the cleaved Caspase-1 (p20) and the mature IL-1, and suppresses NLRP3-mediated pyroptosis in both murine and human macrophages . Britannin directly binds to NLRP3 NACHT domain at Arg335 and Gly271 .

Treatment of Inflammatory Diseases

Britannin’s inhibition of NLRP3 is an explicit strategy for the treatment of inflammatory diseases . In mouse models of MSU-induced gouty arthritis and LPS-induced acute lung injury (ALI), administration of Britannin significantly alleviated NLRP3-mediated inflammation .

Anticancer Properties

Britannin has marked anticancer activities that have been evidenced in vitro and in vivo with different tumor models . It interferes with the NFκB/ROS pathway, a mechanism common to many other sesquiterpene lactones .

Blockade of the Keap1-Nrf2 Pathway

Britannin blocks the Keap1-Nrf2 pathway, with a covalent binding to a cysteine residue of Keap1 via the reactive α-methylene unit of Britannin .

Modulation of the c-Myc/HIF-1α Signaling Axis

Britannin modulates the c-Myc/HIF-1α signaling axis leading to a downregulation of the PD-1/PD-L1 immune checkpoint and activation of cytotoxic T lymphocytes .

Treatment of Acute Lymphoblastic Leukemia (ALL)

Britannin has been studied for its effects on Acute Lymphoblastic Leukemia (ALL) cell lines, either as a monotherapy or in combination with Vincristine (VCR) .

Mecanismo De Acción

Target of Action

Britannin, a sesquiterpene lactone isolated from Inula aucheriana, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex found in the cytoplasm of cells, including nonimmune cells and immune cells . It plays a crucial role in the production of pro-inflammatory cytokines and drives pathological processes .

Mode of Action

Britannin interacts with its target, the NLRP3 inflammasome, by directly binding to the NLRP3 NACHT domain at Arg335 and Gly271 . This interaction interrupts the assembly step of the NLRP3 inflammasome, especially the interaction between NLRP3 and NEK7 . Britannin suppresses NLRP3 activation in an ATPase-independent way .

Biochemical Pathways

Britannin affects several biochemical pathways. It induces reactive oxygen species (ROS)-mediated apoptotic cell death . Britannin also activates the mitochondrial apoptotic pathway . It increases the expression of Bax protein and decreases the expression of Bcl-2, which are positively correlated with elevated expression of p53 . Moreover, Britannin suppresses the NF-κB pathway .

Result of Action

Britannin has been shown to inhibit cell growth and induce apoptosis in various cancer cells . It reduces the viability of cells and induces cell cycle arrest . Britannin also increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .

Propiedades

IUPAC Name |

[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEGMONJOSAULB-IZZBGLMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Britannin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [3-(4-aminophenyl)propyl]carbamate](/img/structure/B600159.png)

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)

![3-[4-β-D-Glucopyranosyloxy-5-methoxy-3-[2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl]phenyl]](/img/structure/B600165.png)

![3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B600167.png)